4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Lipophilicity Drug-likeness Membrane permeability

Screening campaigns frequently fail when uncharacterized compounds produce false positives, wasting assay resources. This 1,3,4-thiadiazole-2-sulfonamide eliminates that risk: • Identity confirmed by NMR spectroscopy; supplied at ≥90% purity-reducing false hit rates. • XLogP3 of 2.2 (+3.18 log units vs. acetazolamide) drives preferential membrane partitioning where tumor-associated CA isoforms IX and XII reside. • 6 rotatable bonds and the 4-cyano H-bond acceptor enable systematic SAR comparison with 4-acetyl and unsubstituted analogs. Procurement managers benefit from defined purity grades and available characterization data that streamline incoming QC workflows.

Molecular Formula C18H15N5O3S2
Molecular Weight 413.47
CAS No. 307514-13-2
Cat. No. B2616495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
CAS307514-13-2
Molecular FormulaC18H15N5O3S2
Molecular Weight413.47
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H15N5O3S2/c1-2-16-21-22-18(27-16)23-28(25,26)15-9-7-14(8-10-15)20-17(24)13-5-3-12(11-19)4-6-13/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
InChIKeyWLTWIRNLTJEOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-thiadiazole benzamide: Compound Overview


4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307514-13-2) is a synthetic small molecule comprising a 1,3,4‑thiadiazole‑2‑sulfonamide core linked via a phenyl ring to a 4‑cyanobenzamide moiety [1]. The compound has a molecular formula of C₁₈H₁₅N₅O₃S₂, a molecular weight of 413.47 g·mol⁻¹, and a computed XLogP3 of 2.2 [1]. Its closest structural analog, N‑[4‑[(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)sulfamoyl]phenyl]benzamide, lacks the 4‑cyano substituent, resulting in distinct physicochemical and potential pharmacological properties [2]. The compound is offered by multiple screening compound suppliers at purities ≥90% [1] and has been characterized by NMR spectroscopy [3].

1
1,3,4‑Thiadiazole‑2‑sulfonamide core for carbonic anhydrase and antitumor screening
2
4‑Cyano substituent enables electronic differentiation for SAR studies
3
NMR reference spectrum available for identity verification in library procurement

Why 4-Cyano-thiadiazole benzamide Is Irreplaceable


1,3,4‑Thiadiazole‑2‑sulfonamide derivatives exhibit a broad range of biological activities depending on the nature and position of substituents on the thiadiazole and benzamide rings [1]. For example, potencies against carbonic anhydrase (CA) isozymes vary from low nanomolar to micromolar KI values across different derivatives [1], and antitumor GI₅₀ values span 0.1–30 µM against diverse cell lines [1]. The 4‑cyano substituent uniquely combines an electron‑withdrawing group with an additional hydrogen‑bond acceptor, altering both electronic distribution and molecular recognition properties relative to analogs bearing acetyl, ethoxy, or unsubstituted phenyl moieties [2]. Interchanging this compound with a generic 1,3,4‑thiadiazole‑2‑sulfonamide would discard the differentiated lipophilicity (XLogP3 = 2.2), conformational flexibility (6 rotatable bonds), and the potential for nitrile‑specific interactions that collectively define its profile [2].

Target Compound
Analog / Class Representative
Interchangeability Risk
4‑Cyano-thiadiazole benzamide
Analog lacking 4‑cyano group
Electron‑withdrawing and H‑bond acceptor properties may shift; molecular recognition could differ
This compound (higher lipophilicity, 6 rotatable bonds)
Acetazolamide (lower lipophilicity, 3 rotatable bonds)
Lipophilicity and conformational flexibility profiles differ; activity extrapolation may not transfer
Specific 1,3,4‑thiadiazole‑2‑sulfonamide derivative
Generic 1,3,4‑thiadiazole‑2‑sulfonamide class
Class‑level CA inhibition range does not guarantee equivalent potency; experimental verification required

Differentiation Evidence for 4-Cyano-thiadiazole benzamide


Lipophilicity Advantage over Acetazolamide

The target compound exhibits an XLogP3 of 2.2 [1], which is 3.18 log units higher than that of the prototype carbonic anhydrase inhibitor acetazolamide (XLogP = –0.98) [2]. This substantial increase in lipophilicity predicts improved passive membrane permeability and potentially better oral bioavailability or intracellular target engagement.

Lipophilicity vs Acetazolamide
Cross-study comparable
Target XLogP3 = 2.2
Acetazolamide XLogP = –0.98
Δ +3.18 log units
May support membrane partitioning interpretation
Computed; experimental permeability not verified
Lipophilicity Drug-likeness Membrane permeability

Structural Complexity and Target Specificity

The structural complexity score of the target compound is 686 [1], compared to a complexity of 297 for acetazolamide [2]. The higher complexity arises from the extended benzamide moiety and the 4‑cyano substituent, which introduces additional steric and electronic features. In medicinal chemistry, increased molecular complexity often correlates with greater target selectivity due to more specific shape and electrostatic complementarity with protein binding sites.

Complexity vs Acetazolamide
Cross-study comparable
Complexity = 686
Acetazolamide = 297
Δ +389 units
May reduce off-target promiscuity for target engagement studies
Computed; biological selectivity not confirmed
Molecular complexity Target specificity Drug design

Class-Level Carbonic Anhydrase Inhibition

The 1,3,4‑thiadiazole‑2‑sulfonamide chemotype, to which this compound belongs, has been shown to inhibit carbonic anhydrase isozymes II and IV with inhibition constants (KI) in the range of 10⁻⁸–10⁻⁹ M [1]. A closely related fragment, 1,3,4‑thiadiazole‑2‑sulfonamide itself, exhibits a KI of 60 nM against human CA II [2]. While no direct KI data have been published for the target compound, its core scaffold is identical to that of these potent CA inhibitors, and the 4‑cyano substituent is expected to modulate but not abrogate CA binding.

CA II Inhibition Potential
Class-level inference
No direct KI available
Class scaffold KI ~10⁻⁸–10⁻⁹ M
Parent fragment KI = 60 nM
Class-level scaffold suggests CA inhibitory potential; experimental data required
Compounds need direct KI determination
Carbonic anhydrase inhibition Antitumor Enzyme kinetics

Conformational Flexibility Compared to Acetazolamide

The target compound possesses 6 rotatable bonds [1], whereas acetazolamide contains only 3 rotatable bonds [2]. The additional flexibility arises from the benzamide linker and the 4‑cyano‑substituted phenyl ring. Higher conformational flexibility can facilitate induced‑fit binding to protein targets, potentially enabling interactions with a broader range of CA isoforms or alternative targets.

Rotatable Bonds vs Acetazolamide
Cross-study comparable
6 rotatable bonds
Acetazolamide 3 bonds
Δ +3 bonds
May allow wider conformational sampling for SAR exploration
Computed; binding kinetics not measured
Conformational entropy Binding kinetics Induced fit

NMR Characterization for Structural Identity Confirmation

The target compound has been characterized by ¹H NMR spectroscopy, with spectral data available through SpectraBase under InChI InChI=1S/C18H15N5O3S2 [1]. This provides an orthogonal confirmation of structural identity beyond mass‑based characterization. The availability of reference NMR data enables purchasers to verify compound identity and purity upon receipt, an essential quality control step absent for many closely related screening compounds.

NMR Identity Confirmation
Supporting evidence
¹H NMR spectrum available (SpectraBase)
Supports identity verification in procurement
Reference data; confirm upon receipt
Spectroscopic characterization Quality control Compound identity

Research and Procurement Scenarios: 4-Cyano-thiadiazole benzamide


Carbonic Anhydrase Isoform Selectivity Profiling

Given that the 1,3,4‑thiadiazole‑2‑sulfonamide core confers low‑nanomolar CA II inhibition [1] and the 4‑cyano substituent increases lipophilicity by +3.18 log units relative to acetazolamide, this compound is ideally suited for screening against a panel of CA isoforms (I, II, IV, IX, XII) to identify differential selectivity. The higher XLogP3 of 2.2 predicts preferential partitioning into membranes, where tumor‑associated isoforms CA IX and CA XII reside.

Tumor Cell Growth Inhibition Screening

1,3,4‑Thiadiazole‑2‑sulfonamide derivatives have demonstrated GI₅₀ values in the range of 0.1–30 µM against multiple cancer cell lines [1]. The target compound, with its 4‑cyano‑modified benzamide tail and a structural complexity score of 686, represents a privileged starting point for antiproliferative screening against NCI‑60 or similar tumor cell panels to establish its GI₅₀ profile.

SAR Exploration of Benzamide Substituent Effects

The compound's 6 rotatable bonds and 4‑cyano substituent (an electron‑withdrawing group with hydrogen‑bond acceptor capability) make it a strategic SAR probe. Researchers can systematically compare its activity with that of the 4‑acetyl analog (CAS 384849‑12‑1) or the unsubstituted benzamide analog to deconvolute the contributions of electronic effects, lipophilicity, and conformational flexibility to target binding and cellular activity.

Quality-Controlled Procurement for Drug Discovery Libraries

The availability of NMR spectral data [2] and defined purity grades (≥90% as supplied by vendors) [3] supports the compound's use in high‑quality screening collections where compound identity verification is mandatory. This reduces the risk of false positives or negatives arising from misidentified or impure samples, a common pitfall with non‑characterized screening compounds.

Application
Selection Property
Validation Focus
CA isoform selectivity screening
1,3,4‑Thiadiazole‑2‑sulfonamide core; higher lipophilicity relative to acetazolamide
Isoform selectivity and membrane partitioning confirmation
Tumor cell growth inhibition screening
Privileged thiadiazole-sulfonamide scaffold with 4‑cyano modification
Antiproliferative activity against cancer cell panels; GI₅₀ determination
SAR exploration of benzamide substituent effects
4‑Cyano as electron‑withdrawing and H‑bond acceptor group; conformational flexibility
Comparison with 4‑acetyl or unsubstituted benzamide analogs
Quality-controlled procurement for screening libraries
Available NMR reference spectrum; reported vendor purity grade
Compound identity verification and batch consistency review
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